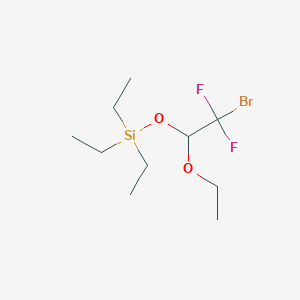
(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine is an organic compound that features a brominated naphthalene ring attached to a cyclopropylmethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, which is then reacted with cyclopropylmethylamine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and other biological processes.
Wirkmechanismus
The mechanism of action of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-naphthol: A precursor in the synthesis of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine.
6-Methoxy-2-naphthyl derivatives: These compounds share structural similarities and are studied for their antibacterial activity.
9,10-Di(naphthalen-2-yl)anthracene derivatives: Used in materials science for their fluorescent properties.
Uniqueness
This compound is unique due to the combination of the brominated naphthalene ring and the cyclopropylmethylamine group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H14BrN |
|---|---|
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
6-bromo-N-(cyclopropylmethyl)naphthalen-2-amine |
InChI |
InChI=1S/C14H14BrN/c15-13-5-3-12-8-14(6-4-11(12)7-13)16-9-10-1-2-10/h3-8,10,16H,1-2,9H2 |
InChI-Schlüssel |
YEAZFNDCLKGBKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=CC3=C(C=C2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12070982.png)








![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)
![1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12071050.png)

![1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B12071058.png)
